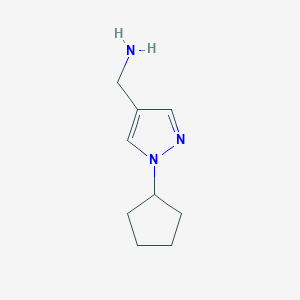

(1-cyclopentyl-1H-pyrazol-4-yl)methanamine

Overview

Description

“(1-cyclopentyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C9H15N3 . It is a versatile compound used in diverse scientific research.

Molecular Structure Analysis

The molecular structure of “(1-cyclopentyl-1H-pyrazol-4-yl)methanamine” consists of a pyrazole ring attached to a cyclopentyl group and a methanamine group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .Physical And Chemical Properties Analysis

“(1-cyclopentyl-1H-pyrazol-4-yl)methanamine” appears as a colorless to yellow viscous liquid or lump or semi-solid . It has a molecular weight of 165.24 .Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

This compound has been explored for its potential in synthesizing new therapeutic agents. Its structure allows for the attachment of various functional groups, making it a versatile precursor in medicinal chemistry. Researchers are investigating its derivatives for activities against a range of diseases, from infectious to chronic conditions .

Agriculture: Pesticide Development

In agriculture, there’s interest in using this compound as a building block for developing novel pesticides. Its pyrazole ring is a common motif in many agrochemicals, and modifications to the cyclopentyl group could lead to new compounds with enhanced selectivity and lower toxicity .

Material Science: Polymer Synthesis

The compound’s reactivity is being utilized in material science for the synthesis of polymers. By incorporating it into polymer chains, scientists aim to create materials with unique properties, such as increased resilience or conductivity .

Biochemistry: Enzyme Inhibition Studies

Biochemists are studying the compound’s ability to act as an enzyme inhibitor. Its interaction with enzyme active sites could provide insights into enzyme mechanisms and lead to the development of new biochemical tools .

Pharmacology: Drug Delivery Systems

Pharmacological research is looking into using this compound in drug delivery systems. Its amine group can be modified to bind with drug molecules, potentially leading to targeted delivery systems that reduce side effects and improve efficacy .

Chemical Engineering: Catalysis

Finally, in chemical engineering, (1-cyclopentyl-1H-pyrazol-4-yl)methanamine is being studied for its role in catalysis. Its structure could be key in designing catalysts that are more efficient and selective for various chemical reactions .

Future Directions

Pyrazole compounds, including “(1-cyclopentyl-1H-pyrazol-4-yl)methanamine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their unique structure allows for innovative applications, making them valuable tools for studying various fields of study.

properties

IUPAC Name |

(1-cyclopentylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-5-8-6-11-12(7-8)9-3-1-2-4-9/h6-7,9H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRUROUVGOPCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

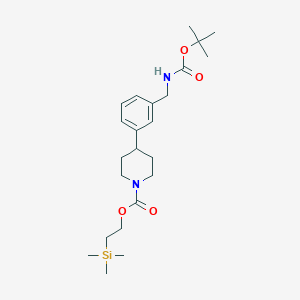

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465311.png)

![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)

![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465317.png)

![[2-(Furan-3-yl)phenyl]methanamine](/img/structure/B1465321.png)

![{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1465325.png)

amine](/img/structure/B1465329.png)